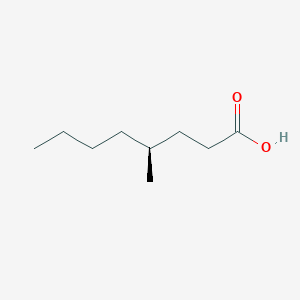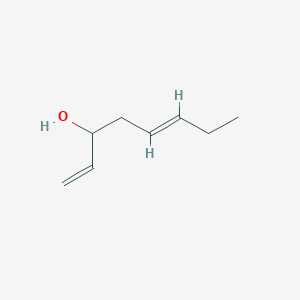![molecular formula C₈H₁₅NO₃ B1147839 (3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol CAS No. 592533-90-9](/img/structure/B1147839.png)
(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study and synthesis of complex molecules like "(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol" involve a deep understanding of organic chemistry and heterocyclic compounds. These molecules are crucial for various applications in medicinal chemistry, drug design, and the development of new materials with unique properties.
Synthesis Analysis
The synthesis of complex heterocyclic compounds involves multi-step chemical reactions, utilizing reagents and catalysts to introduce or modify specific functional groups. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones has been explored as a privileged scaffold in the synthesis of various heterocycles, highlighting the reactivity and utility of such molecules in creating diverse chemical structures (Gomaa & Ali, 2020).
Molecular Structure Analysis
The molecular structure of complex heterocycles is determined using spectroscopic methods and computational chemistry. These analyses reveal the spatial arrangement of atoms, stereochemistry, and electronic distribution, which are critical for understanding the molecule's reactivity and properties.
Chemical Reactions and Properties
Heterocyclic compounds undergo a variety of chemical reactions, including cycloadditions, substitutions, and eliminations, which enable the synthesis of a wide range of derivatives. The reactivity of these compounds is often influenced by their electron-rich heteroatoms, leading to their use in synthesizing biologically active molecules. For instance, the synthesis and properties of amino acids and peptides containing a tetrazolyl moiety have been reviewed, emphasizing the versatility of nitrogen heterocycles in medicinal chemistry (Popova & Trifonov, 2015).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as melting points, boiling points, solubility, and stability, are crucial for their practical application. These properties are determined by the compound's molecular structure and influence its behavior in different environments.
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are essential for designing molecules with desired biological or material properties. For example, the analysis of the structural diversity and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals underscores the significance of these compounds in drug development (Vitaku, Smith, & Njardarson, 2014).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Synthesis
- Summary of Application : This compound is used as an intermediate in the synthesis of pharmaceuticals, specifically Ticagrelor .
- Methods of Application : The synthesis of this compound involves complex organic chemistry reactions. The specific procedures would depend on the overall synthetic route chosen for the final product .
- Results or Outcomes : The successful synthesis of this compound provides a key intermediate for the production of Ticagrelor .
-
Chemical Research
- Summary of Application : This compound can be used as a working standard or secondary reference standard .
- Methods of Application : In chemical research, this compound could be used to calibrate instruments or validate methods .
- Results or Outcomes : The use of this compound as a standard can help ensure the accuracy and reliability of chemical analyses .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPYGRDXRLICKY-WNJXEPBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4R,6S,6aR)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde](/img/structure/B1147760.png)





